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molecular formula C10H8FN3O2 B8481478 2-Fluoro-3-methyl-6-(2H-1,2,3-triazol-2-yl)benzoic acid

2-Fluoro-3-methyl-6-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No. B8481478
M. Wt: 221.19 g/mol
InChI Key: CXYWXLUYCHDQCN-UHFFFAOYSA-N
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Patent
US09150566B2

Procedure details

The title compound was prepared in analogy to the procedure described in WO2008/069997. Cs2CO3 (6.98 g, 21.4 mmol) was added portionwise to a RT solution of 2-fluoro-6-iodo-3-methyl-benzoic acid (3.0 g, 10.7 mmol) in DMF (15 mL) under argon followed by 1H-1,2,3-triazole (1.24 mL, 21.4 mmol) and Cu(I)I (103 mg, 0.536 mmol) and the resulting blue suspension was stirred at 80° C. overnight. The reaction mixture was quenched with 2M aq. HCl and filtered through a celite plug before being extracted with DCM (3×). The combined organic layers were dried over Na2SO4, filtered and evaporated in vacuo to give the crude product that was purified by prep. HPLC (method E) to give the title compound as a pale yellow solid. LC-MS B: tR=0.55 min; [M+H]+=222.01.
Name
Cs2CO3
Quantity
6.98 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Cu(I)I
Quantity
103 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Cs+].[Cs+].[F:7][C:8]1[C:16]([CH3:17])=[CH:15][CH:14]=[C:13](I)[C:9]=1[C:10]([OH:12])=[O:11].[NH:19]1[CH:23]=[CH:22][N:21]=[N:20]1>CN(C=O)C>[F:7][C:8]1[C:16]([CH3:17])=[CH:15][CH:14]=[C:13]([N:20]2[N:21]=[CH:22][CH:23]=[N:19]2)[C:9]=1[C:10]([OH:12])=[O:11] |f:0.1.2|

Inputs

Step One
Name
Cs2CO3
Quantity
6.98 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1C)I
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.24 mL
Type
reactant
Smiles
N1N=NC=C1
Step Three
Name
Cu(I)I
Quantity
103 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting blue suspension was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 2M aq. HCl
FILTRATION
Type
FILTRATION
Details
filtered through a celite plug
EXTRACTION
Type
EXTRACTION
Details
before being extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product that

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC=C1C)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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